n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide
Description
n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide is a fluorinated acetamide derivative characterized by a 2,3-difluorophenylamino group and a carbamoyl substituent. Its molecular formula is C₉H₉F₂N₃O₂ (molecular weight: 229.19 g/mol).
Properties
Molecular Formula |
C9H9F2N3O2 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
N-carbamoyl-2-(2,3-difluoroanilino)acetamide |
InChI |
InChI=1S/C9H9F2N3O2/c10-5-2-1-3-6(8(5)11)13-4-7(15)14-9(12)16/h1-3,13H,4H2,(H3,12,14,15,16) |
InChI Key |
QJOBMNWNFZBCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NCC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide typically involves the reaction of 2,3-difluoroaniline with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide and similar compounds:
Physicochemical Properties
- Hydrogen Bonding and Crystal Packing :
- The carbamoyl group in the target compound facilitates N–H···O hydrogen bonding , akin to dichlorophenyl acetamide derivatives, which form dimers (R₂²(10) motifs) .
- In contrast, 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O interactions and weaker intermolecular hydrogen bonds, leading to distinct crystal packing .
- Lipophilicity: Dichlorophenyl and chlorophenyl analogs (e.g., ) exhibit higher logP values compared to difluorophenyl derivatives due to chlorine’s hydrophobic nature.
Research Tools and Methodologies
- Crystallography : Programs like SHELX and Mercury CSD are critical for analyzing hydrogen bonding and dihedral angles in acetamide derivatives . For example, dichlorophenyl acetamides exhibit dihedral angles of 44.5°–77.5° between aromatic rings, influencing conformational stability .
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